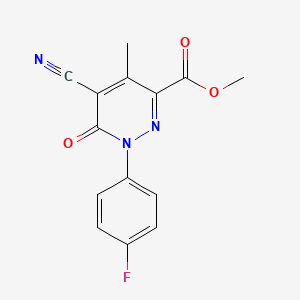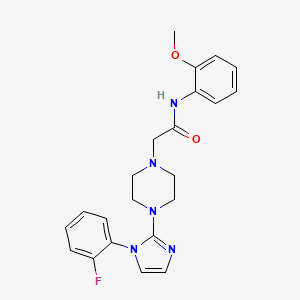
2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide typically involves a multi-step process. The first step might involve the formation of an intermediate compound, such as 2-fluorophenylimidazole, which is then reacted with piperazine. Subsequent steps include acylation with N-(2-methoxyphenyl)acetamide. Reaction conditions often require specific temperatures, solvents, and catalysts to optimize yield and purity.
Industrial Production Methods
On an industrial scale, the production process is usually optimized to increase efficiency and reduce costs. This often involves large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters. The purification process may include crystallization, distillation, or chromatography to achieve the desired purity levels.
化学反応の分析
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Typically involves the use of oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Often employs reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Can occur at different positions on the aromatic ring or the imidazole ring, using reagents such as halogens, nitrating agents, or sulfonating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and specialized catalysts. Reaction conditions such as temperature, pressure, and solvent choice can significantly affect the outcome.
Major Products
The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation might lead to the formation of corresponding oxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound is studied for its unique reactivity and potential use as a building block for more complex molecules.
Biology
Biologically, it has been explored for its potential interactions with biological targets, including receptors and enzymes.
Medicine
In medicine, researchers investigate its potential as a therapeutic agent, particularly for conditions where modulation of its target pathways could be beneficial.
Industry
Industrially, it may be used in the synthesis of advanced materials or specialty chemicals.
作用機序
The compound's mechanism of action involves binding to specific molecular targets, such as receptors or enzymes, and modulating their activity. This can influence various cellular pathways and result in desired biological effects. The exact pathways and targets are often the subject of detailed biochemical studies.
類似化合物との比較
Similar Compounds
Compounds similar to 2-(4-(1-(2-fluorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide include:
2-(4-(1-(2-chlorophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
2-(4-(1-(2-bromophenyl)-1H-imidazol-2-yl)piperazin-1-yl)-N-(2-methoxyphenyl)acetamide
Uniqueness
What sets this compound apart from similar compounds is its specific molecular configuration, which may result in unique interactions with its biological targets and potentially different therapeutic effects.
Hope this gives you a solid starting point! Any other details you need?
特性
IUPAC Name |
2-[4-[1-(2-fluorophenyl)imidazol-2-yl]piperazin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24FN5O2/c1-30-20-9-5-3-7-18(20)25-21(29)16-26-12-14-27(15-13-26)22-24-10-11-28(22)19-8-4-2-6-17(19)23/h2-11H,12-16H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HECFILREDIEGOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCN(CC2)C3=NC=CN3C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

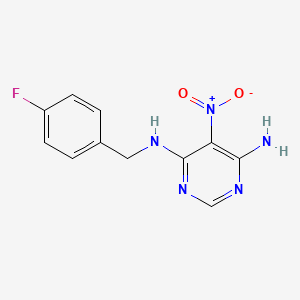
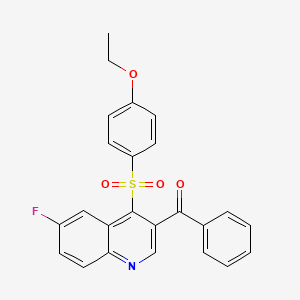
![N-[[3-(1-Cyanopropoxy)phenyl]methyl]but-2-ynamide](/img/structure/B2797987.png)
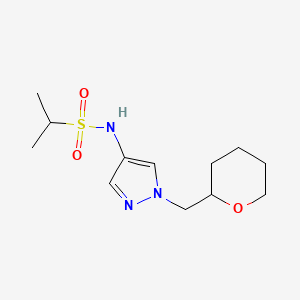
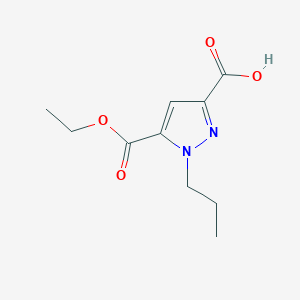
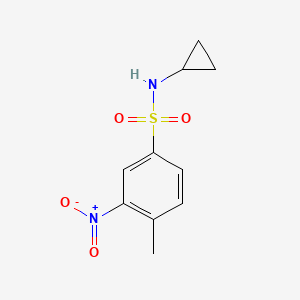
![N'-(2H-1,3-benzodioxol-5-yl)-N-{2-[(4-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl}ethanediamide](/img/structure/B2797992.png)

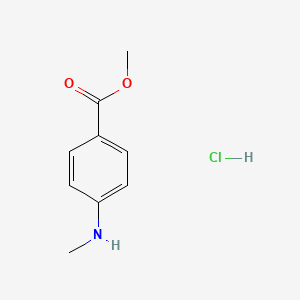
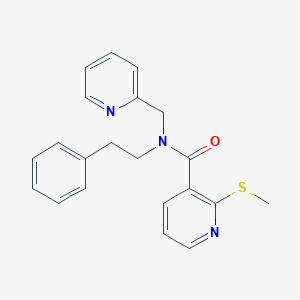
![N-(3,4-dimethoxyphenyl)-2-[8-(3-methoxyphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B2797997.png)
![2,6-Bis(3-hydroxypropyl)-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2798000.png)
